Product packaging for 3-[2-(2-Methoxyethoxy)ethoxy]thiophene(Cat. No.:CAS No. 108580-09-2)

3-[2-(2-Methoxyethoxy)ethoxy]thiophene

Cat. No.: B3045491
CAS No.: 108580-09-2
M. Wt: 202.27 g/mol
InChI Key: LHYNYTDUZMSYNO-UHFFFAOYSA-N
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Description

Significance of Conjugated Polymers in Emerging Technologies

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which creates a delocalized π-electron system. nih.gov This structure is the source of their semiconducting properties, allowing them to absorb light and transport charge carriers. nih.gov Unlike their rigid inorganic counterparts, conjugated polymers offer distinct advantages such as mechanical flexibility, solution processability for low-cost and large-area fabrication, and the ability to have their electronic and optical properties fine-tuned through molecular engineering. springernature.comresearchgate.net

These unique features position conjugated polymers as foundational materials for a host of emerging technologies. springernature.com They are integral to the development of flexible displays, organic light-emitting diodes (OLEDs), wearable electronics, organic photovoltaics (OPVs) with ever-increasing efficiencies, organic field-effect transistors (OFETs), and bioelectronic devices. springernature.comku.ac.aeacs.org Ongoing research focuses on enhancing their performance, stability, and environmental sustainability to revolutionize future electronic and photonic systems. researchgate.netku.ac.ae

Overview of Alkoxy-Substituted Thiophenes in Organic Electronics

Within the vast family of conjugated polymers, polythiophenes have been extensively studied. rsc.org A significant strategy to enhance their properties is the introduction of side chains to the thiophene (B33073) ring. While simple alkyl chains were initially used to improve solubility, the incorporation of alkoxy (-OR) side chains has proven to be particularly advantageous. rsc.org

The oxygen atom in the alkoxy group, being a heteroatom, directly influences the electronic structure of the polymer backbone. rsc.org This leads to several benefits:

Reduced Steric Hindrance : The oxygen atom's smaller van der Waals radius compared to a methylene (B1212753) (CH₂) group lessens the steric hindrance between adjacent rings, which can promote a more planar polymer backbone and improve charge transport. acs.org

Enhanced Electronic Properties : Alkoxy groups are electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) level of the polymer. rsc.org This results in a lower oxidation potential and a decreased band gap, stabilizing the conducting state of the material. rsc.org

Improved Solubility and Processability : The polar nature of the ether linkages in longer alkoxy chains can enhance solubility in a wider range of solvents, which is crucial for device fabrication.

These combined effects make alkoxy-substituted thiophenes highly desirable for creating stable, soluble, and highly conductive materials for organic electronics. acs.orgacs.org

Specific Research Focus on 3-[2-(2-Methoxyethoxy)ethoxy]thiophene and its Polymeric Counterparts

A specific monomer that has garnered research interest is this compound. Its structure features a thiophene ring functionalized at the 3-position with a short ethylene (B1197577) glycol-based side chain terminated by a methoxy (B1213986) group. This specific side chain imparts a unique set of properties, including enhanced hydrophilicity and ion permeability, making it a valuable building block for specialized conductive polymers.

The polymerization of this monomer leads to poly(this compound), a material investigated for its potential as a mixed ionic-electronic conductor. Its sulfonated form, poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), is commercially available as a conductive ink solution. This solution is designed for applications such as spin coating and serves as an effective hole injection layer in organic light-emitting diodes (OLEDs), demonstrating the practical application of this specific molecular design. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound Monomer

Property Value
CAS Number 282540-12-9
Molecular Formula C₁₁H₁₈O₄S
IUPAC Name 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]thiophene
Physical Form Liquid

| Purity | 95-97% |

Data sourced from references sigmaaldrich.comachemblock.com.

Table 2: Properties of Sulfonated Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) Solution

Property Value
Form Liquid (2% in 1,2-propanediol/isopropanol/water)
Color Dark Blue
Resistivity 25-250 Ω-cm
Work Function -5.1 to -5.2 eV
pH 2.2-2.8
Surface Tension 35-38 dyn/cm

| Viscosity | 7-13 cP |

Data sourced from references sigmaaldrich.comsigmaaldrich.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3S B3045491 3-[2-(2-Methoxyethoxy)ethoxy]thiophene CAS No. 108580-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-10-3-4-11-5-6-12-9-2-7-13-8-9/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNYTDUZMSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108580-10-5
Details Compound: Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Record name Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108580-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30570746
Record name 3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108580-09-2
Record name 3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Monomer Synthesis Methodologies and Precursor Design

Synthetic Pathways to 3-[2-(2-Methoxyethoxy)ethoxy]thiophene Monomers

The fundamental step in producing this class of monomers is the attachment of the triethylene glycol monomethyl ether side chain to the thiophene (B33073) ring at the 3-position. This is typically achieved through nucleophilic substitution or etherification reactions, where regioselectivity is paramount.

A primary method for introducing the ether side chain is through a copper-catalyzed cross-coupling reaction, a variation of the Williamson ether synthesis often referred to as an Ullmann condensation. This approach involves the reaction of a thiophene precursor with an alkoxide. Specifically, 3-bromothiophene is a key starting material as the bromine atom provides a reactive site for substitution. tandfonline.comorgsyn.org

The triethylene glycol monomethyl ether side chain is first converted into its corresponding alkoxide, sodium 2-(2-methoxyethoxy)ethoxide, by reacting it with a strong base such as sodium hydride. This alkoxide then acts as a nucleophile, displacing the bromide from the 3-position of the thiophene ring in the presence of a copper(I) iodide catalyst. tandfonline.com This method is effective for forming the aryl-oxygen bond required for a 3-alkoxythiophene structure.

Table 1: Representative Conditions for Copper-Catalyzed Substitution Reaction

ParameterValue
Thiophene Precursor 3-Bromothiophene
Side Chain Precursor Sodium 2-(2-methoxyethoxy)ethoxide
Catalyst Copper(I) Iodide (CuI)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-140 °C
Typical Yield 70-85%

Etherification provides a direct route to forming the C-O-C linkage between the thiophene ring and the ethylene (B1197577) glycol side chain. The Williamson ether synthesis is the classic method for such transformations. wikipedia.orgmasterorganicchemistry.com In this context, the reaction can be approached in two ways: reacting a 3-thienoxide nucleophile with a halogenated or tosylated triethylene glycol monomethyl ether, or reacting a halogenated thiophene with the sodium salt of triethylene glycol monomethyl ether.

The latter approach, as described in the copper-catalyzed reaction above, is generally more common due to the stability and commercial availability of 3-bromothiophene. tandfonline.com The synthesis relies on the SN2 mechanism, where the alkoxide ion attacks the carbon atom bonded to the leaving group. wikipedia.org For aryl halides like 3-bromothiophene, this direct SNAr reaction is difficult without a catalyst, hence the use of copper salts to facilitate the etherification. tandfonline.com

Achieving substitution exclusively at the 3-position of the thiophene ring is a significant challenge in thiophene chemistry. The α-positions (2- and 5-positions) are inherently more reactive towards electrophilic substitution. Therefore, regioselective synthesis of 3-substituted thiophenes relies on starting with a precursor that is already functionalized at the 3-position. orgsyn.org

Using 3-bromothiophene as the starting material is the most common and effective strategy. tandfonline.comgoogle.com The bromine atom "directs" the incoming nucleophile (the alkoxide) to the C-3 position. Subsequent reactions, such as halogenation for polymerization purposes, are then directed by the activating alkoxy group to the vacant α-positions, ensuring a well-defined monomer structure. This pre-functionalization strategy bypasses the regioselectivity issues associated with direct C-H functionalization of the unsubstituted thiophene ring.

Preparation of Functionalized Monomers for Polymerization

For use in modern controlled polymerization techniques like Grignard Metathesis (GRIM) or Stille coupling, the this compound monomer must be functionalized with reactive handles, typically halogens, at the 2- and 5-positions.

The electron-donating nature of the alkoxy group at the 3-position strongly activates the thiophene ring towards electrophilic substitution, directing incoming electrophiles to the 2- and 5-positions. This property is exploited for the synthesis of dihalogenated monomers. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose. researchgate.netnsf.gov

The reaction is typically carried out by treating the this compound monomer with two equivalents of NBS in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. The reaction proceeds readily, often at room temperature or slightly below, to yield the desired 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene with high selectivity and yield. researchgate.net

Table 2: Typical Conditions for Dibromination of 3-Alkoxythiophene

ParameterValue
Substrate This compound
Brominating Agent N-Bromosuccinimide (NBS) (2.0-2.2 eq.)
Solvent Tetrahydrofuran (THF) or Acetonitrile
Temperature 0 °C to Room Temperature
Typical Yield >90%

For certain advanced polymerization methods that require differentiated reactivity at the 2- and 5-positions, asymmetrically halogenated monomers such as 2-bromo-5-iodo derivatives are necessary. The synthesis of such compounds requires a multi-step, regioselective approach.

A plausible pathway to an analogous compound, 2-bromo-5-iodo-3-[2-(2-methoxyethoxy)ethoxy]thiophene, would begin with the monobromination of the starting monomer. By using a single equivalent of NBS at a low temperature, it is possible to selectively introduce a bromine atom at one of the α-positions, typically the more reactive 2-position, yielding 2-bromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene.

The next step involves the regioselective introduction of iodine at the remaining 5-position. This can be achieved by a halogen-metal exchange reaction. The 2-bromo intermediate is treated with a strong lithium base, such as n-butyllithium (n-BuLi), which selectively deprotonates the most acidic remaining ring proton at the 5-position. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the final 2-bromo-5-iodo-3-[2-(2-methoxyethoxy)ethoxy]thiophene. jcu.edu.au This method allows for the creation of monomers with distinct reactive sites, enabling more complex polymer architectures.

Synthesis of Bithiophene Derivatives with Glycol Side Chains for Semiconducting Oligomers and Polymers

The principles used to synthesize the monomeric this compound are extended to the creation of more complex structures like bithiophene derivatives, which serve as building blocks for semiconducting oligomers and polymers. These materials are of significant interest for applications in organic electronics. ossila.com The synthesis of these larger molecules often employs palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.

A key precursor for such polymerizations is a dibrominated bithiophene monomer bearing the desired glycol side chains. For instance, the synthesis of 5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene provides a valuable building block for creating conjugated polymers. ossila.com The presence of the bromo functional groups at the 5 and 5' positions allows for subsequent polymerization reactions.

The general synthetic strategy for these bithiophene derivatives can involve:

Synthesis of a 3-alkoxythiophene monomer : This is the initial step, as described in the previous section, to produce a thiophene ring with the desired glycol side chain.

Oxidative Coupling : Two molecules of the 3-alkoxythiophene monomer can be coupled to form a bithiophene.

Halogenation : The resulting bithiophene is then halogenated, typically brominated, at the 5 and 5' positions to create the reactive sites for polymerization.

Alternatively, coupling reactions can be used to directly form the bithiophene structure from appropriately functionalized thiophene monomers. The Stille coupling, for example, involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. harvard.edursc.orgresearchgate.net In this context, a stannylated 3-alkoxythiophene could be coupled with a halogenated 3-alkoxythiophene.

Table 1: Key Coupling Reactions in the Synthesis of Glycolated Bithiophenes

Reaction Reactants Catalyst Key Features
Stille Coupling Organotin Compound + Organic HalidePalladium ComplexTolerant to a wide range of functional groups.
Suzuki Coupling Organoboron Compound + Organic HalidePalladium ComplexGenerally uses non-toxic boron compounds.

Advanced Synthetic Techniques and Conditions

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques are being explored. One of the most promising of these is microwave-assisted synthesis.

Microwave irradiation can significantly accelerate the rates of organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. unito.itrsc.orgnih.govresearchgate.net For the synthesis of alkoxythiophenes, microwave assistance can be applied to the Williamson ether synthesis or the palladium-catalyzed coupling reactions. The focused heating provided by microwaves can lead to a more uniform and efficient energy transfer to the reaction mixture, which is particularly beneficial for reactions requiring elevated temperatures. rsc.org

For example, a microwave-assisted Suzuki coupling for the synthesis of thiophene oligomers has been shown to be a rapid and environmentally friendly methodology. researchgate.net These reactions can sometimes be performed in greener solvents, such as aqueous ethanol, and may even be conducted under solvent-free conditions using a solid support, further enhancing the sustainability of the process. rsc.orgresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Yields Often moderateOften improved
Energy Efficiency LowerHigher
Reaction Conditions Often harshCan be milder

Another area of advanced synthetic methodology involves the use of photocatalysis. Photoinduced reactions can offer unique pathways for the synthesis and functionalization of thiophenes under mild conditions. While specific applications to the synthesis of this compound are still emerging, the potential for photocatalytic C-H activation and functionalization of the thiophene ring presents an exciting frontier for developing novel and efficient synthetic routes.

Polymerization Mechanisms and Polymer Architectures

Oxidative Polymerization Approaches

Oxidative polymerization is a direct and straightforward method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant to induce the coupling of monomer units. This approach is valued for its simplicity and scalability. researchgate.netredalyc.org

Ferric Chloride (FeCl₃) Catalysis for Poly[3-[2-(2-methoxyethoxy)ethoxy]thiophene] (P3MEET)

Ferric chloride (FeCl₃) is a commonly employed oxidant for the polymerization of thiophene (B33073) and its derivatives. kpi.uaresearchgate.netnih.gov The polymerization mechanism is initiated by the oxidation of the thiophene monomer by FeCl₃, which acts as a Lewis acid, to form a radical cation. researchgate.netkpi.uanih.gov These radical cations then couple, eliminating protons to form dimers, oligomers, and ultimately the polymer chain. The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or chlorobenzene, at room temperature. redalyc.orgnih.gov

The process begins with the coordination of the thiophene monomer to the iron (III) center, followed by an electron transfer to generate the thiophene radical cation and FeCl₂. kpi.ua Propagation occurs through the coupling of these radical cations. The solid state of FeCl₃ has been shown to be crucial for its activity as an oxidant in this process. kpi.ua The reaction is terminated by precipitation of the polymer, often achieved by adding the reaction mixture to a non-solvent like methanol. nih.gov

For ether-substituted polythiophenes like P3MEET, the choice of reaction conditions, such as the order of reagent addition, can significantly impact the resulting polymer's molecular weight. nih.gov For instance, a "standard addition" method, where the oxidant solution is added to the monomer solution, may produce higher molecular weight ether-substituted polythiophenes compared to a "reverse addition" where the monomer is added to the oxidant. nih.gov

Characteristics of Polymers from Oxidative Methods

Polymers synthesized via oxidative methods, particularly with FeCl₃, often exhibit specific characteristics regarding their structure and molecular weight distribution. While this method is synthetically simple, it generally offers less control over the polymer's fine structure compared to catalyst-transfer methods. redalyc.org

One of the main drawbacks is the potential for regio-irregularity. The coupling of radical cations can occur at different positions on the thiophene ring, leading to a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. This structural disorder can disrupt the planarity of the polymer backbone, affecting its electronic and optical properties. cmu.edu However, it has been proposed that a radical-based mechanism, rather than a radical cation mechanism, may lead to fewer regio-irregularities. kpi.ua

The molecular weight and polydispersity index (PDI) of polymers from oxidative methods can be variable. While high molecular weights can be achieved, the PDI is often broad, indicating a wide distribution of chain lengths. researchgate.netnih.gov A study on various ether-substituted polythiophenes synthesized via FeCl₃-initiated oxidative polymerization reported a range of weight-average molecular weights (Mw) and PDIs, highlighting the variability of this method. nih.gov For example, different reaction conditions for poly(3-hexylthiophene) resulted in significantly different molecular weights and yields. nih.gov

PolymerSynthesis MethodMw (g/mol)PDI (Đ)Yield (%)
Poly(3-hexylthiophene)Reverse Addition (FeCl₃)29,0002.575
Poly(3-hexylthiophene)Standard Addition (FeCl₃)15,0002.226
Poly(3,4-bis(hexyloxy)thiophene)Standard Addition (FeCl₃, 24h)11,0001.571
Poly(3,4-bis(hexyloxy)thiophene)Standard Addition (FeCl₃, 48h)14,0001.770

Data adapted from a study on FeCl₃-initiated oxidative polymerization of various polythiophenes, illustrating the impact of synthesis conditions on polymer characteristics. nih.gov

Kumada Catalyst-Transfer Condensation Polymerization (KCTCP)

Kumada Catalyst-Transfer Condensation Polymerization (KCTCP) is a powerful, chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights, narrow polydispersities, and specific end-groups. nih.govresearchgate.netdntb.gov.uanih.gov This technique represents a significant advancement over traditional step-growth or oxidative methods by providing features of a living polymerization. core.ac.ukwikipedia.org

Grignard Metathesis (GRIM) Polymerization for Regioregular Polythiophenes

A key variant of KCTCP is the Grignard Metathesis (GRIM) polymerization. cmu.edursc.orgacs.org This method is highly effective for producing regioregular poly(3-alkylthiophene)s with almost exclusively head-to-tail (HT) couplings. cmu.educore.ac.uk The process starts with a dihalogenated thiophene monomer, such as 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene. This monomer undergoes a magnesium-halogen exchange reaction with a Grignard reagent (e.g., isopropylmagnesium chloride), a step known as Grignard metathesis. cmu.edursc.org

This metathesis reaction regioselectively forms an organomagnesium (Grignard) intermediate. For 3-substituted thiophenes, this exchange preferentially occurs at the less sterically hindered 5-position, yielding a 2-bromo-5-magnesio-thiophene intermediate. cmu.edursc.org It is this regioselective formation of the active monomer that sets the stage for the subsequent regiocontrolled polymerization, leading to a high degree of HT linkages in the final polymer. cmu.edu

Role of Nickel Catalysts in GRIM Methodology

Nickel catalysts, particularly those with bidentate phosphine (B1218219) ligands like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), are central to the GRIM methodology. cmu.educore.ac.ukrsc.org The nickel complex acts as both the initiator and the catalyst that propagates the polymerization. core.ac.ukrsc.org

The catalytic cycle involves several key steps:

Initiation : The Ni(II) precatalyst reacts with the Grignard-functionalized monomer to form an organonickel intermediate. cmu.edu

Transmetalation : A new monomer molecule displaces the leaving group on the nickel center. This step has been identified as the rate-determining step in some Ni(dppp)Cl₂-catalyzed systems. umich.eduresearchgate.net

Reductive Elimination : A carbon-carbon bond is formed between the polymer chain and the newly added monomer, regenerating a Ni(0) species. rsc.orgumich.edu

Oxidative Addition/Catalyst Transfer : The Ni(0) complex then undergoes an intramolecular oxidative addition to the C-Br bond at the end of the growing polymer chain. This "catalyst transfer" step is crucial to the chain-growth mechanism, as the catalyst effectively "walks" along the polymer chain as it grows, rather than dissociating into the solution. core.ac.ukrsc.org

This catalyst-transfer mechanism ensures that the catalyst remains associated with a single polymer chain, which is a hallmark of a living, chain-growth process. core.ac.ukrsc.org The choice of ligand on the nickel catalyst can significantly influence the polymerization mechanism and kinetics. umich.eduumich.eduumich.edu

Control over Molecular Weight and Polydispersity in GRIM

The chain-growth nature of GRIM polymerization allows for excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). cmu.educore.ac.uk Because termination and chain-transfer reactions are largely absent, the process exhibits characteristics of a "living" polymerization. core.ac.ukwikipedia.orgdtic.milwarwick.ac.uk

A key feature is that the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the molar ratio of the consumed monomer to the nickel initiator. cmu.edunih.govcore.ac.uk This relationship allows for the synthesis of polymers with predetermined molecular weights. By adjusting the [Monomer]/[Initiator] ratio, one can predictably tune the final chain length.

Kinetic studies of GRIM polymerization for 3-alkylthiophenes have demonstrated a linear increase in molecular weight with monomer conversion, which is strong evidence for a living, chain-growth mechanism. core.ac.ukrsc.org Furthermore, this method consistently produces polymers with low PDIs, typically between 1.2 and 1.5, indicating that all polymer chains grow at a similar rate, resulting in a uniform product. core.ac.uk

[Monomer]/[Ni(dppp)Cl₂] RatioTheoretical Mn (g/mol)Experimental Mn (g/mol)PDI (Đ)
203,3003,9001.45
406,6007,0001.35
609,90010,1001.25
8013,20014,0001.20

Illustrative data based on kinetic studies of GRIM polymerization of 3-alkylthiophenes, showing the correlation between the monomer-to-initiator ratio and the resulting molecular weight and PDI. core.ac.uk

Table of Compounds

Abbreviation/Common NameFull Chemical Name
P3MEETPoly[this compound]
FeCl₃Ferric Chloride (Iron(III) Chloride)
-This compound
-2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene
Ni(dppp)Cl₂[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride
-isopropylmagnesium chloride
-Methanol
-Chloroform
-Chlorobenzene
-Poly(3-hexylthiophene)
-Poly(3,4-bis(hexyloxy)thiophene)

Polymer Structure and Composition

The structural diversity of polymers incorporating the this compound monomer is achieved through homopolymerization, various copolymerization strategies, and precise control over the polymer's regioregularity.

Homopolymerization of this compound

The homopolymer of this compound, scientifically named poly(this compound), is a conductive polymer characterized by its unique glycolated side chains. These side chains, consisting of repeating methoxyethoxy units, impart a degree of hydrophilicity and ionic permeability to the otherwise hydrophobic polythiophene backbone.

The synthesis of this homopolymer can be achieved through several methods, including chemical and electrochemical polymerization. In chemical oxidative polymerization, a common approach involves the use of an oxidizing agent such as iron(III) chloride (FeCl₃). The polymerization is believed to proceed through a radical mechanism, where the FeCl₃ initiates the formation of radical centers on the thiophene monomers, which then propagate to form the polymer chain. Another approach involves metal-catalyzed cross-coupling reactions of a di-halogenated monomer, such as 2,5-dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene. This method offers greater control over the polymer structure.

Electrochemical polymerization is another viable route, where the monomer is oxidized at an electrode surface to form radical cations that subsequently couple to form the polymer film directly on the electrode. The properties of the resulting polymer, such as its conductivity and morphology, can be influenced by the polymerization conditions, including the solvent, electrolyte, and applied potential.

A sulfonated version of the homopolymer, poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), sulfonated solution, is also commercially available. This form exhibits enhanced solubility in polar solvents and is suitable for applications such as hole injection layers in organic light-emitting diodes (OLEDs).

Property Value Reference
FormLiquid sigmaaldrich.com
Concentration2% in 1,2-propanediol/isopropanol/water, 3:2:1 sigmaaldrich.com
Resistivity25-250 Ω-cm sigmaaldrich.com
Work Function−5.1 to −5.2 eV sigmaaldrich.com
ColorDark blue sigmaaldrich.com
pH2.2-2.8 sigmaaldrich.com
Surface Tension35-38 dyn/cm sigmaaldrich.com
Viscosity7-13 cP (Brookfield) sigmaaldrich.com
Density~0.98 g/mL at 25 °C sigmaaldrich.com

Table 1: Properties of Sulfonated Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) Solution

Copolymerization Strategies

Copolymerization offers a versatile approach to tailor the properties of polymers derived from this compound by incorporating other monomer units. This allows for the fine-tuning of electronic, optical, and morphological characteristics.

Random copolymers are synthesized by polymerizing a mixture of two or more different monomers. The resulting polymer chain has a random distribution of the monomer units. For instance, statistical copolymers of 3-substituted thiophenes can be prepared to create materials with properties intermediate to those of the individual homopolymers. The chemical copolymerization of monomers like 3-methoxythiophene (B46719) with 3-thiophene-functionalized monomers has been reported, often using FeCl₃ as the oxidizing agent. The final properties of the material can be controlled by adjusting the molar ratio of the comonomers in the feed. For example, statistical copolymers of 2,5-dibromo-3-hexylthiophene (B54134) and 2,5-dibromo-3-(2-methoxyethoxy)methyl thiophene have been synthesized using the Grignard metathesis (GRIM) method. researchgate.net

Block copolymers consist of two or more long sequences (blocks) of different monomer units. These materials can self-assemble into well-defined nanostructures, which is highly desirable for applications in organic electronics.

A notable example is the amphiphilic block copolymer Poly(3-hexylthiophene-b-3-(2-(2-{2-[2-(2-methoxy–ethoxy)-ethoxy]-ethoxy}-ethyl))thiophene) (P(3HT-b-3EGT)). This polymer was synthesized via a nickel-catalyzed quasi-living polymerization. acs.org Characterization by size exclusion chromatography (SEC) revealed that the molecular weight distributions of the poly(3-hexylthiophene) (P3HT) blocks were narrow, indicative of a controlled polymerization process. acs.org ¹H NMR spectroscopy confirmed the well-defined block structure without significant mixing at the interface between the hydrophobic P3HT block and the hydrophilic poly(3-[2-(2-{2-[2-(2-methoxy–ethoxy)-ethoxy]-ethoxy}-ethyl))thiophene) (P3EGT) block. acs.org

Another example is the synthesis of poly(3-dodecylthiophene)-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene) . This block copolymer was synthesized using sequential Grignard Metathesis (GRIM) polymerization, a method known for its living character that allows for the sequential addition of different monomers to create well-defined block structures. researchgate.net The synthesis of regioregular poly(3-alkylthiophene) block copolymers is a strategy to improve the mechanical and processing properties of these conductive polymers. cmu.edu

The incorporation of various comonomers with this compound allows for the creation of a wide range of functional polymers.

3-hexylthiophene and 3-dodecylthiophene: As seen in the block copolymer examples, these common alkylthiophenes are incorporated to introduce hydrophobic segments that can enhance charge transport and promote self-assembly. acs.orgresearchgate.net

Selenophenes: The copolymerization of thiophene-based monomers with selenophene (B38918) derivatives can be used to tune the optical and electronic properties of the resulting polymers. Statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling, demonstrating that the optical bandgap can be controlled by varying the selenophene content. rsc.orgrsc.org This approach can be extended to copolymers involving this compound to modulate its properties.

EDOT (3,4-ethylenedioxythiophene): Copolymerization with EDOT is a strategy to create materials with tailored redox properties and energy levels. Both chemical and electrochemical methods can be employed for the copolymerization of EDOT with other thiophene derivatives. beilstein-journals.org For instance, copolymers of a trifunctional crosslinking agent with three EDOTs around a central benzene (B151609) ring have been prepared by electrochemical polymerization. escholarship.org

Diketopyrrolopyrrole (DPP): DPP is a strongly electron-accepting unit, and its incorporation into a polymer backbone with electron-donating thiophene units leads to donor-acceptor copolymers with low bandgaps, which are beneficial for organic photovoltaic applications. Copolymers of thieno[3,2-b]thiophene (B52689) and DPP have been synthesized via Suzuki polymerization. rsc.org The synthesis of copolymers containing 3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene and DPP has also been reported, highlighting the interest in combining ether-functionalized thiophenes with DPP. osti.govnsf.gov

Regioregularity Control and Its Impact on Polymer Structure

Regioregularity refers to the specific orientation of the side chains along the polythiophene backbone. In the polymerization of 3-substituted thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-π stacking and improves charge carrier mobility.

Several synthetic methods have been developed to achieve high regioregularity, with the McCullough method and Grignard Metathesis (GRIM) polymerization being the most prominent.

The McCullough Method: This was one of the first methods developed for the synthesis of highly regioregular, head-to-tail coupled poly(3-alkylthiophenes). It involves the regiospecific formation of a 2-bromo-5-(bromomagnesio)-3-alkylthiophene intermediate, which is then polymerized using a nickel catalyst. cmu.edu This method typically yields polymers with 98-100% HT couplings. cmu.edu

GRIM (Grignard Metathesis) Polymerization: This method, also known as Kumada catalyst transfer polymerization, is a versatile and widely used technique for producing regioregular polythiophenes. researchgate.net It is considered a quasi-"living" chain-growth polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs), typically between 1.2 and 1.5. core.ac.uk The living nature of this polymerization also enables the synthesis of well-defined block copolymers through the sequential addition of different monomers. core.ac.uk The GRIM method has been successfully used to synthesize statistical copolymers of different 3-substituted thiophenes with controlled regioregularity. researchgate.net

The degree of regioregularity has a profound impact on the polymer's structure and properties. Highly regioregular polymers exhibit enhanced crystallinity, which in turn influences their optical and electronic properties. For instance, increased regioregularity in poly(3-hexylthiophene) leads to improved charge transport characteristics. The ability to control regioregularity is therefore crucial for optimizing the performance of these materials in electronic devices.

Monomer Polymer Abbreviation Polymerization Method Resulting Architecture Key Features Reference
This compound-Chemical/ElectrochemicalHomopolymerGlycolated side chains, hydrophilicity sigmaaldrich.com
3-hexylthiophene and 3-(2-(2-{2-[2-(2-methoxy–ethoxy)-ethoxy]-ethoxy}-ethyl))thiopheneP(3HT-b-3EGT)Nickel-catalyzed quasi-livingBlock CopolymerAmphiphilic, narrow molecular weight distribution acs.org
3-dodecylthiophene and 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene-Sequential GRIMBlock CopolymerWell-defined block structure researchgate.net
Thiophene-3-carboxylate and Selenophene-3-carboxylate-Suzuki-Miyaura cross-couplingRandom CopolymerTunable optical bandgap rsc.orgrsc.org
EDOT and other thiophenes-Chemical/ElectrochemicalCopolymerTailored redox properties beilstein-journals.org
Thienothiophene and Diketopyrrolopyrrole-Suzuki polymerizationCopolymerLow bandgap donor-acceptor structure rsc.org

Table 2: Summary of Polymer Architectures and Properties

Characterization of Electronic and Optoelectronic Properties

Electrochemical Behavior of Monomers and Polymers

The electrochemical properties of PMEET have been investigated to understand its redox behavior, which is fundamental to its function in devices like organic electrochemical transistors (OECTs) and as a hole injection layer in organic light-emitting diodes (OLEDs).

During the electropolymerization of thiophene (B33073) monomers, CV scans typically show an irreversible oxidation peak in the first scan, corresponding to the formation of radical cations that initiate polymerization. Subsequent scans reveal the growth of a polymer film on the electrode surface, characterized by the appearance of reversible oxidation and reduction peaks. These reversible peaks are associated with the p-doping and de-doping of the polymer backbone, where the polymer is oxidized to a conductive state and then reduced back to a neutral, less conductive state.

For polythiophenes with oligo(ethylene glycol) side chains, scan rate-dependent CV measurements in aqueous electrolytes are used to investigate the volumetric penetration of counterions into the polymer thin film, which is a crucial aspect of their function in OECTs. researchgate.net The shape and position of the CV peaks provide information about the doping mechanism and the electrochemical stability of the polymer.

The oxidation potential is a critical parameter that determines the energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) of the polymer and its suitability for applications such as hole injection layers. Lower oxidation potentials are generally desirable as they indicate that the material can be more easily oxidized, facilitating hole injection.

While direct CV data for PMEET is limited, a study on a structurally very similar polymer, head-to-tail poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (HT-poly(MEEMT)), provides valuable insight. The cyclic voltammetry of a thin film of HT-poly(MEEMT) shows two reversible oxidations at half-wave potentials (E₁⸝₂) of +0.66 V and +0.88 V versus a saturated calomel (B162337) electrode (SCE). cmu.edu These multiple oxidation peaks are characteristic of many conductive polymers and are often attributed to the sequential formation of polarons and bipolarons on the polymer chain.

The ethylene (B1197577) glycol side chains in PMEET and related polymers are known to influence their electroactivity. In spectroelectrochemical measurements of glycolated polythiophenes, the application of an increasingly positive potential up to +0.5 V leads to a reduction of the π-π* absorption band and the emergence of new absorption features at longer wavelengths, which are attributed to the formation of charged species like polarons and bipolarons. liverpool.ac.uk A sulfonated derivative of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) is reported to have a work function of -5.1 to -5.2 eV, which is indicative of its relatively low oxidation potential and suitability as a hole injection material.

Table 1: Oxidation Potentials of a Structurally Similar Polythiophene

Polymer First Oxidation Potential (E₁⸝₂) Second Oxidation Potential (E₁⸝₂) Reference Electrode
HT-poly(MEEMT) +0.66 V +0.88 V SCE

Data for HT-poly(MEEMT) is used as a proxy due to its close structural similarity to PMEET. cmu.edu

Polythiophenes, including PMEET, are often employed as hole injection layers (HILs) in OLEDs. The primary function of a HIL is to reduce the energy barrier for the injection of holes from the anode (typically indium tin oxide, ITO) into the hole transport layer (HTL).

The mechanism of enhanced hole injection by a PMEET-based HIL involves several factors:

Energy Level Alignment: A sulfonated derivative of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) has a work function of -5.1 to -5.2 eV. This value is intermediate between the work function of ITO (typically around 4.7 eV) and the HOMO level of common HTLs (often around 5.4-5.6 eV). This stepped energy level alignment reduces the potential barrier for hole injection from the anode to the HTL.

Interfacial Dipole Formation: The interface between the anode and the polymer HIL can lead to the formation of an interfacial dipole, which can further modify the effective work function of the anode and reduce the hole injection barrier.

Improved Interfacial Contact: Spin-coating a solution of the polymer onto the anode can lead to a smoother, more uniform surface compared to the bare anode. This improved physical contact can enhance the efficiency of charge injection across the interface.

Charge Transport Properties

The charge transport properties of PMEET are a key determinant of its performance in electronic devices. These properties are broadly categorized into electronic conductivity, which involves the movement of electrons or holes along the conjugated polymer backbone, and ionic conductivity, which is facilitated by the ethylene glycol side chains.

The electronic conductivity of PMEET, like other conjugated polymers, can be significantly enhanced through doping. Doping involves the partial oxidation or reduction of the polymer backbone, which introduces mobile charge carriers (polarons and bipolarons).

Research on regioregular poly(3-[2-(2-methoxyethoxy)ethoxy]thiophene) has demonstrated that its conductivity can be substantially increased by doping.

Iodine Doping: When doped with iodine, thin films of PMEET have been reported to exhibit high electronic conductivities.

"Air Doping": Due to its relatively low oxidation potential, PMEET films can also be oxidized by atmospheric oxygen, a process referred to as "air doping." This results in a moderate level of conductivity.

Table 2: Electronic Conductivity of Poly(this compound) (PMEET)

Dopant Conductivity (S/cm) Film Thickness
Iodine up to 150-200 Not specified
Air 0.1 - 10 50-200 nm

The incorporation of polar oligo(ethylene glycol) side chains onto the polythiophene backbone imparts the ability to transport ions, making PMEET a mixed ionic-electronic conductor (MIEC). This property is particularly important for applications in bioelectronics, such as OECTs, where the device operation relies on the modulation of the electronic current by an ionic flux.

The ethylene glycol units can coordinate with cations from an electrolyte, and the segmental motion of these flexible side chains facilitates the transport of these ions into and out of the polymer film. This ion transport is coupled to the electrochemical doping and de-doping of the polymer backbone.

While specific ionic conductivity values for PMEET are not extensively reported in the literature, studies on similar polythiophenes with ethylene glycol side chains highlight the importance of these side chains for ionic transport. The length and structure of the ethylene glycol side chains can be engineered to optimize the balance between ionic and electronic conductivity for specific applications. liverpool.ac.ukkaust.edu.sarsc.org For instance, in other polymer electrolyte systems based on poly(ethylene oxide) (PEO), which shares structural similarities with the side chains of PMEET, ionic conductivities can range from 10⁻⁴ S/cm to as low as 10⁻⁷ S/cm at room temperature, depending on the specific composition and the presence of plasticizers or fillers.

Charge Carrier Mobility in Thin Films

The charge carrier mobility is a critical parameter that dictates the performance of organic semiconductor materials in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells. While direct measurements of hole or electron mobility in pristine P3MEET thin films are not extensively detailed in the provided research, significant insights into its conductive potential have been established.

Research into polythiophene derivatives with oligoethylene glycol side chains, such as P3MEET, has highlighted the role of these side chains in influencing the polymer's electronic properties. Upon vapor doping with fluorinated derivatives of tetracyanoquinodimethane (FnTCNQ), P3MEET has demonstrated a remarkably high electronic conductivity. Specifically, when doped with F4TCNQ, P3MEET thin films achieved a substantial conductivity of 37.1 ± 10.1 S/cm. This high conductivity is attributed to a higher degree of conformational order of the polymer chains within the amorphous domains after doping.

For context, the charge carrier mobility in various poly(3-alkylthiophene)s (P3ATs) is heavily influenced by factors such as molecular weight, regioregularity, and thin-film morphology. In the widely studied poly(3-hexylthiophene) (P3HT), hole mobilities can range from 10-6 to 10-2 cm² V⁻¹ s⁻¹, with higher molecular weights generally leading to increased mobility. The charge transport in these polymers occurs via hopping between localized states, and ordered, lamellar structures formed through π-π stacking significantly enhance this process. Given the high conductivity observed in doped P3MEET, it is inferred that the polymer backbone facilitates efficient charge transport, a property that is fundamental for achieving high charge carrier mobility.

Table 1: Electronic Conductivity of Doped P3MEET

Polymer Dopant Conductivity (σ)

Spectroscopic Analysis of Electronic Structure and Conformation

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR absorption spectroscopy is a fundamental technique for probing the electronic transitions in conjugated polymers. The absorption spectrum of P3MEET provides information about the π-π* transitions of the conjugated backbone and the degree of intermolecular order in the solid state.

In solution, where the polymer chains are relatively isolated, P3MEET exhibits a maximum absorption peak (λmax) at approximately 455 nm. This peak is characteristic of the π-π* transition of the conjugated thiophene backbone.

In the solid state (as a thin film), the spectrum of P3MEET shows a significant red-shift, with the primary absorption peak (λmax) appearing at 521 nm. This bathochromic shift from solution to thin film is indicative of increased planarity of the polymer backbone and the formation of aggregated structures with stronger intermolecular π-π interactions. Furthermore, the thin-film spectrum displays distinct vibronic shoulders at approximately 555 nm and 603 nm. The presence of these well-defined vibronic features is a hallmark of significant intermolecular order and the formation of crystalline or semi-crystalline domains within the film. Upon doping, neutral polythiophene films, which typically absorb in the 450–600 nm range, show a decrease in this absorption and the emergence of new broad absorption bands at lower energies (longer wavelengths), often in the NIR region, associated with the formation of polarons and bipolarons.

Table 2: UV-Visible Absorption Data for P3MEET

Medium λmax (nm) Vibronic Shoulders (nm)
Chlorobenzene Solution 455 -

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC) for Structural Confirmation and Regioregularity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the monomer and for confirming the regioregularity of the resulting polymer, P3MEET.

For the This compound monomer , the ¹H NMR spectrum is expected to show distinct signals for the thiophene ring protons and the protons of the methoxyethoxyethoxy side chain. The thiophene protons would appear in the aromatic region (typically 6.5-7.5 ppm), while the side chain would exhibit signals corresponding to the methylene (B1212753) (-OCH₂CH₂O-) groups (around 3.5-4.2 ppm) and the terminal methoxy (B1213986) (-OCH₃) group (around 3.3 ppm). The ¹³C NMR spectrum would similarly provide characteristic signals for the thiophene ring carbons and the aliphatic carbons of the side chain.

For the polymer, P3MEET , NMR is crucial for assessing regioregularity, which describes the connectivity of the monomer units (i.e., head-to-tail, head-to-head, or tail-to-tail linkages). In highly regioregular, head-to-tail (HT) coupled polythiophenes, the NMR spectra are well-resolved with sharp signals. For instance, in HT-P3HT, the α-methylene protons of the alkyl chain adjacent to the thiophene ring typically appear as a sharp triplet around 2.8 ppm. Irregular couplings lead to more complex spectra with broader peaks, indicating a more disordered structure. For P3MEET, high HT-regioregularity would be evidenced by a single, sharp resonance for the thiophene proton at the 4-position and well-defined signals for the side chain, confirming a uniform chemical environment along the polymer backbone. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton and carbon signals, aiding in the definitive assignment of all resonances.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for the this compound Monomer

Protons Predicted Chemical Shift (ppm)
Thiophene Ring Protons 6.5 - 7.5
-OCH₂CH₂O- 3.5 - 4.2

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Doping Quantification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure, conformation, and bonding within P3MEET.

The IR spectrum of P3MEET is expected to be dominated by vibrational modes associated with both the polythiophene backbone and the ether side chains. Key expected absorption bands include:

C-O-C stretching: Strong bands characteristic of the ether linkages in the side chain, typically found in the 1050-1150 cm⁻¹ region.

Thiophene ring modes: C=C symmetric and asymmetric stretching vibrations of the thiophene ring around 1450-1510 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the thiophene ring (above 3000 cm⁻¹) and aliphatic C-H stretching from the methylene and methyl groups of the side chain (2850-3000 cm⁻¹).

C-S stretching: Vibrations involving the sulfur heteroatom, typically observed in the 600-800 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the vibrations of the conjugated backbone. The most intense Raman band for polythiophenes is typically the symmetric C=C stretching mode of the thiophene ring, which appears around 1445-1460 cm⁻¹. The position and width of this band are highly sensitive to the conjugation length and planarity of the polymer backbone; a narrower, lower-frequency peak indicates a more ordered and planar conformation.

Upon chemical doping, both IR and Raman spectra undergo significant changes. In the IR spectrum, new, intense absorption bands known as Infrared Activated Vibrations (IRAVs) appear, which are a direct consequence of charge carrier (polaron) formation on the polymer chain. Raman spectroscopy can also be used to quantify the degree of doping by monitoring changes in the relative intensities of the vibrational modes of the neutral and doped polymer segments.

Table 4: Expected Key Vibrational Modes for P3MEET

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Aromatic C-H Stretch > 3000 IR, Raman
Thiophene Ring C=C Stretch 1450 - 1510 IR, Raman (Strong)
C-O-C Ether Stretch 1050 - 1150 IR (Strong)

Structure Property Relationships in 3 2 2 Methoxyethoxy Ethoxy Thiophene Based Materials

Influence of Glycolated Side Chains

The incorporation of 3-[2-(2-methoxyethoxy)ethoxy]thiophene, which features a triethylene glycol monomethyl ether side chain, into a polythiophene backbone imparts unique properties not typically found in their common alkyl-substituted counterparts like poly(3-hexylthiophene). These polar, flexible side chains significantly influence the material's solubility, processability, charge transport, and ionic interactions.

The presence of glycolated side chains, specifically oligoether chains, dramatically enhances the solubility of polythiophenes in polar organic solvents. nih.gov Unlike poly(3-alkylthiophene)s (P3ATs) which are typically soluble in nonpolar organic solvents, polymers with oligoether side chains can be processed from a wider range of more polar solvents. nih.govacs.org This improved solubility is critical for solution-based processing techniques used in the fabrication of electronic devices. The polarity of the side chains increases the polymer's compatibility with these solvents, facilitating the creation of uniform, high-quality thin films. nih.gov

The length and structure of these side chains are carefully balanced; chains that are too short can lead to intractable, poorly soluble materials, while excessively long chains can dilute the concentration of the conductive polymer backbone, potentially hindering electronic performance. nih.govacs.org Studies on various polythiophene derivatives show that introducing polar functionalities is a key strategy to modify solubility. For instance, the introduction of branched alkyl side chains has been shown to reduce intermolecular interactions, thereby increasing solubility. acs.org The glycolated chains in poly(this compound) (P3MEET) derivatives offer a pathway to achieving high molar masses during polymerization, as the enhanced solubility prevents premature precipitation of the polymer. nih.gov

PolymerSide Chain TypeTypical Solvent CompatibilityReference
Poly(3-hexylthiophene) (P3HT)Alkyl (Nonpolar)Nonpolar organic solvents (e.g., chloroform (B151607), toluene) rsc.org
Poly(this compound) derivativesGlycolated/Oligoether (Polar)Polar organic solvents nih.gov
Polythiophenes with tri-, tetra-, or hexaethylene glycol chainsOligoether (Polar)Polar solvents, with solubility influenced by chain length acs.org

The glycolated side chains significantly influence the solid-state morphology of the polymer films, which in turn affects charge mobility. While polar side chains enhance solubility, they can also lead to a decrease in the degree of aggregation and crystallinity compared to non-polar alkyl chains, which may result in lower charge carrier mobilities in a dry state. rsc.org The introduction of polar groups can sometimes disrupt the close π-stacking of the polymer backbones that is essential for efficient intermolecular charge transport. rsc.orgresearchgate.net

However, in the context of organic electrochemical transistors (OECTs), where interaction with an electrolyte is key, these side chains are beneficial. The morphology of films made from polymers like P3MEET can be controlled through processing conditions. nsf.gov The formation of a favorable film structure is crucial, as a balance between crystalline and amorphous domains is necessary for optimal mixed ionic-electronic conductance. researchgate.net The process of film formation itself depends on whether the polymer is dissolved or dispersed; for dissolved polymers, the film forms as the solvent evaporates, allowing the polymer chains to arrange themselves. nih.gov The final morphology, including the orientation of polymer crystallites, can be further refined using techniques like thermal annealing or solvent vapor annealing to enhance charge transport pathways. Research has shown that longer alkyl side-chains can regulate intrinsic disorder and lead to enhanced charge-carrier mobility. rsc.org In some cases, functionalizing the thiophene (B33073) backbone with oxygen-containing groups has been suggested as a way to improve electron mobility. rsc.org

Polymer SystemKey Structural FeatureImpact on Charge MobilityReference
Poly(3-hexylthiophene) (P3HT) with increasing polar side chain contentIncreasing polarityLower charge carrier mobilities due to decreased aggregation rsc.org
Poly(3,3''-dioctyl-2,2':5',2''-terthiophene)Molecular WeightMobility increases by over 3 orders of magnitude with a fourfold increase in molecular weight nih.gov
Polythiophenes with oxyethylene side chainsOxyethylene groupsDemonstrated improved charge mobility and stability
Copolymer of thieno[3,2-b]thiophene (B52689) with oligoether side chains and bithiopheneOligoether side chainsHigh charge-carrier mobility up to 1.8 cm² V⁻¹ s⁻¹ researchgate.net

A defining feature of polymers based on this compound is their ability to conduct ions, making them exceptional organic mixed ionic-electronic conductors (OMIECs). nsf.gov The ethylene (B1197577) glycol units in the side chains are crucial for this function. These polar, flexible chains facilitate the penetration of ions from an electrolyte into the polymer film, a process known as doping. chemrxiv.orgrsc.org This volumetric doping allows for efficient modulation of the electronic conductivity of the material.

The oxygen atoms in the glycol chains can coordinate and chelate with cations from the electrolyte. chemrxiv.org This interaction helps to solvate the ions within the polymer matrix, promoting ionic transport. Molecular dynamics simulations and X-ray fluorescence studies have shown how different ions interact with glycolated polymer side chains, indicating that the choice of electrolyte can tune the performance of mixed conducting devices. chemrxiv.org The ability of the polymer to swell when in contact with an electrolyte solution is also a key factor, as it facilitates ion uptake. chemrxiv.org The length and functionality of the oligoethylene glycol side chains affect the extent of this interaction and the resulting modulation of the material's properties. rsc.org This direct coupling of ionic and electronic signals is the foundational principle of OECTs, where these materials have shown high performance. nsf.gov

Effects of Regioregularity on Polymer Properties

Regioregularity refers to the consistency of the orientation of monomer units within the polymer chain. For a substituted thiophene like this compound, the monomers can couple in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) configurations. cmu.edu Achieving a high percentage of HT couplings, known as high regioregularity, results in a structurally homogenous and defect-free polymer. nih.gov This structural precision has profound effects on the material's ability to self-assemble and on its resulting electronic and optical properties. cmu.edunih.gov

High regioregularity is a prerequisite for the effective self-assembly of polythiophenes into well-ordered, crystalline nanostructures. nih.govcmu.edu Regioregular polymers with consistent HT couplings can adopt a planar backbone conformation, which allows them to stack closely through π-π interactions. cmu.edu This close packing is hindered in regiorandom polymers due to steric repulsion from randomly oriented side chains, which forces the thiophene rings to twist and disrupts conjugation. nih.gov

The ordered structures formed by regioregular polymers directly lead to superior electronic and optical properties compared to their regioirregular counterparts. nih.gov The planarization of the polymer backbone in regioregular materials results in an extended π-conjugation length. kuleuven.be This extended conjugation is responsible for significant changes in the polymer's optical absorption spectrum, typically a red-shift (a shift to longer wavelengths), which indicates a smaller energy band gap. kuleuven.beresearchgate.net

This reduced band gap and the highly ordered, π-stacked structure facilitate the movement of charge carriers along and between polymer chains, resulting in significantly enhanced electrical conductivity and charge carrier mobility. cmu.edunih.gov Regioregular poly(3-alkylthiophenes) consistently show higher field-effect mobilities than their regioirregular versions. nih.gov The introduction of alkoxy groups directly onto the thiophene ring in regioregular polymers can further reduce the band gap and lead to highly stable conducting states. cmu.edu The chiroptical properties of these polymers are also strongly dependent on regioregularity; regioregular polymers with chiral side chains can form helical structures in their aggregated state, leading to strong circular dichroism signals that are absent in disordered, regiorandom analogues. nih.govscispace.com

PropertyRegioregular Polythiophene (>98% HT)Regioirregular PolythiopheneReference
Backbone ConformationPlanar, allows for close packingTwisted due to steric hindrance cmu.edu
π-ConjugationExtendedDisrupted nih.gov
Optical Absorption (λmax)Red-shifted (longer wavelength)Blue-shifted (shorter wavelength) kuleuven.be
Energy Band GapLowerWider researchgate.netcmu.edu
Electrical ConductivityHigherLower nih.gov
Charge Carrier MobilityHigherLower nih.gov

Role of Polymer Morphology and Crystallinity

When solutions of poly(this compound) are cast into thin films, the polymer chains self-assemble into a complex microstructure. This microstructure is typically characterized by crystalline domains embedded within an amorphous matrix. nist.govfigshare.com Studies on analogous poly(3-alkylthiophene)s (P3ATs) using techniques like synchrotron X-ray diffraction have revealed that the crystalline domains, or crystallites, adopt a lamellar packing structure. nist.govfigshare.com In this arrangement, the planar, conjugated thiophene backbones stack on top of one another through π-π interactions, forming pathways for charge transport. These stacked backbones are separated by layers of the insulating side chains.

The specific nature of the 3-[2-(2-Methoxyethoxy)ethoxy] side chain, with its flexible and polar ether linkages, influences the precise packing distances and the degree of order within the film. The regioregularity of the polymer—the consistency of the head-to-tail linkages between monomer units—is also crucial. High regioregularity allows the polymer to adopt a more planar conformation, which facilitates stronger π-π stacking and the formation of larger, more ordered crystalline domains. cmu.edu In contrast, regioirregular polymers contain structural defects (head-to-head or tail-to-tail linkages) that cause the polymer backbone to twist, disrupting conjugation and hindering the formation of well-ordered microstructures. cmu.edu The processing conditions used for thin film formation, such as the choice of solvent and annealing temperature, also play a significant role in controlling the final microstructure. mdpi.com

The semi-crystalline nature of polythiophenes gives rise to distinct phases with vastly different electronic properties. The characteristics and electronic implications of these phases are summarized below.

PropertyCrystalline PhaseAmorphous Phase
Molecular Arrangement Highly ordered, regular packing of polymer chains. Planar backbones with close π-π stacking.Disordered, random coil-like arrangement of polymer chains. Lack of long-range order.
Charge Transport Efficient. The close and ordered π-stacking facilitates charge hopping between chains, leading to high charge carrier mobility.Inefficient. The disordered structure creates traps and increases the distance between conjugated segments, hindering charge transport and leading to low mobility.
Electronic Signature Leads to a red-shifted absorption spectrum with distinct vibronic features, indicative of strong interchain interactions. nih.govContributes to a broader, blue-shifted absorption spectrum, characteristic of isolated or weakly interacting polymer chains.
Impact on Devices Crucial for high-performance electronic devices like transistors and solar cells, where high mobility is required. nist.govLimits overall device performance by acting as a bottleneck for charge transport. osti.gov

The solid-state structure of poly(this compound) is governed by a hierarchy of intermolecular interactions.

π-π Stacking: This is the dominant interaction responsible for charge transport. The planar aromatic thiophene rings of adjacent polymer backbones stack face-to-face, typically at a distance of 3.5-4.0 Å. This close packing allows for the overlap of π-orbitals, creating pathways for charge carriers to move along the stacking direction. researchgate.net

Van der Waals Interactions: The flexible ether side chains interact with each other through weaker van der Waals forces. These interactions dictate the lamellar spacing, which is the distance between the stacked polymer backbones. cmu.edu

Dipole-Dipole Interactions: Unlike simple alkyl side chains, the ether groups in the 3-[2-(2-Methoxyethoxy)ethoxy] side chain are polar. These polar groups can introduce additional dipole-dipole interactions, which may influence the molecular packing and stability of the resulting microstructure.

These combined interactions result in a lamellar crystal structure where the polymer backbones form two-dimensional sheets, separated by the interdigitated side chains. nist.govfigshare.com The efficiency of the molecular packing directly impacts the electronic coupling between chains and, consequently, the charge carrier mobility. Any disruption to this packing, such as that caused by regio-defects or the incorporation of large dopant molecules, can be detrimental to the material's electronic properties. cmu.edu

Doping Effects and Stability

In its neutral state, polythiophene is a semiconductor with low conductivity. To be used in most electronic applications, its conductivity must be significantly increased through a process called chemical doping. Doping involves the partial oxidation of the polymer backbone, which creates mobile charge carriers and transforms the material into a conductor.

Doping is achieved by exposing the polymer to an oxidizing agent, or dopant. This process removes electrons from the conjugated backbone, creating positive charges known as polarons and bipolarons, which can move along the polymer chain. benoitlessard.ca The choice of dopant has a profound impact on the final properties of the material.

Different types of dopants are used, including Lewis acids (e.g., iron(III) chloride, FeCl₃), strong organic acids (e.g., trifluoromethanesulfonic acid), and molecules with high electron affinity (e.g., F4TCNQ). rsc.orgnih.gov The effectiveness of a dopant depends on several factors:

Redox Potential: The dopant must have a sufficiently high electron affinity to oxidize the polymer. rsc.org

Dopant Size: The size of the dopant's counter-ion affects how it is incorporated into the polymer matrix. Larger counter-ions can disrupt the crystalline packing of the polymer chains, which may negatively impact charge carrier mobility even as the carrier concentration increases. rsc.org

Interaction with Side Chains: For polymers with polar side chains like poly(this compound), specific interactions between the dopant and the side chains can occur. Vapor doping with strong acids has been shown to be highly effective for such polymers, as the acid molecules can diffuse directly into the polar side chains, leading to efficient doping without disrupting the crystalline domains. nih.gov

Doping significantly alters the optical properties of the material. The creation of polarons and bipolarons introduces new electronic transitions at lower energies, resulting in strong absorption in the near-infrared (NIR) region. benoitlessard.ca This change is responsible for the material becoming more transparent in the visible spectrum upon doping, a property essential for applications like transparent electrodes. A sulfonated, and therefore self-doped, derivative of poly(this compound) is commercially available as a conductive ink that forms transparent films. sigmaaldrich.com

Dopant TypeExampleMechanismEffect on ConductivityEffect on Morphology
Lewis Acids Iron(III) Chloride (FeCl₃)Oxidative chemical doping.High; effective at increasing carrier concentration. rsc.orgCan be disruptive, especially at high concentrations, potentially reducing crystallinity. researchgate.net
Strong Acids (Vapor) Trifluoromethanesulfonic acid (TfOH)Protonic acid doping, followed by oxidation.Very high; vapor doping can lead to higher conductivity than solution doping for polar polythiophenes. nih.govLess disruptive; acid vapor diffuses into polar side chains, preserving crystalline domains. nih.gov
Molecular Dopants F4TCNQInteger charge transfer from polymer to dopant molecule.Effective, but efficiency can depend on energetics and morphology. researchgate.netCan co-crystallize with the polymer or reside in amorphous regions, with varying impact on structure.
Self-Doping Sulfonated PolymerCovalently attached acidic groups (e.g., -SO₃H) dope (B7801613) the polymer backbone internally.Moderate; provides stable, built-in conductivity. sigmaaldrich.comThe bulky, ionic side groups significantly alter the polymer's packing and solubility.

While doping is essential for conductivity, the doped state of a conducting polymer is thermodynamically unstable because it has a higher energy than the neutral state. plu.mx This can lead to a gradual decrease in conductivity over time, a process known as dedoping. The stability of the doped state is a critical issue for the long-term performance of devices.

Several factors contribute to the degradation of conductivity:

Environmental Factors: Exposure to moisture and oxygen in the atmosphere can lead to reactions that neutralize the charge carriers on the polymer backbone, causing dedoping.

Thermal Effects: Elevated temperatures can accelerate the dedoping process. plu.mx

Solvent Exposure: Rinsing with common organic solvents can wash out the dopant counter-ions, returning the polymer to its resistive, neutral state.

The stability of the doped state is strongly influenced by the nature of the dopant and its interaction with the polymer. For polythiophenes with polar ether side chains, strong interactions between the dopant counter-ions and the polar groups can significantly enhance stability. nih.gov This interaction can "lock" the counter-ion in place, making it more resistant to environmental degradation and removal by solvents. Studies on poly(3-alkoxythiophene)s have shown that they exhibit a more stable conductive state compared to their poly(3-alkylthiophene) counterparts, a phenomenon attributed to the difficulty of deprotonation reactions in the presence of the oxygen atom in the side chain. researchgate.net Doped films of polar polythiophenes have demonstrated exceptional air stability, retaining over 70% of their initial conductivity after 90 days in ambient air. nih.gov

Comparative Studies with Analogous Thiophenes and Other Heterocycles (e.g., Selenophenes, Pyrroles, EDOT)

The structure and resulting properties of materials derived from this compound are critically influenced by both its thiophene core and its oligo(ethylene glycol) (OEG) side chain. A comparative analysis with analogous thiophenes featuring different side chains and with polymers based on other heterocyclic rings provides essential context for understanding its unique characteristics.

Comparison with Analogous Thiophenes

The most direct comparisons can be made with other 3-substituted polythiophenes, particularly those with the ubiquitous alkyl side chains, such as poly(3-hexylthiophene) (P3HT). The primary distinction lies in the nature of the side chain: a hydrophilic, flexible OEG chain versus a hydrophobic, more rigid alkyl chain. This fundamental difference has profound implications for solubility, molecular packing, and conductivity mechanisms.

Research shows that replacing alkyl side chains with OEG chains can significantly alter material properties. ntu.edu.twnih.gov The flexible nature of OEG chains can lead to closer π-π stacking distances of the polymer backbone, which may enhance charge-carrier mobility. researchgate.net However, this is not always the case, as other studies indicate that OEG chains can sometimes disrupt the crystallinity of the polymer. ntu.edu.tw

The key advantage of the OEG side chain, as found in this compound, is the introduction of hydrophilicity and ionic conductivity. rsc.org This makes the resulting polymers soluble in more environmentally friendly polar solvents and enables them to function as mixed ionic-electronic conductors (MIECs), a property not accessible with standard poly(3-alkylthiophenes). nih.govrsc.org In MIECs, the OEG chains facilitate ion transport and interaction with the conjugated backbone, which is crucial for applications in bioelectronics and sensors. rsc.org In contrast, the hydrophobic alkyl chains of P3HT primarily support electronic (hole) transport and limit ion penetration. cmu.edu

PropertyPolythiophene with OEG Side Chain (e.g., P(3-TEGT))Polythiophene with Alkyl Side Chain (e.g., P3HT)
Solubility Soluble in polar solvents (e.g., water, alcohols) nih.govrsc.orgSoluble in non-polar organic solvents (e.g., chloroform, toluene) nih.gov
Dominant Conductivity Mixed ionic-electronic rsc.orgPrimarily electronic (hole transport) cmu.edu
Polarity/Hydrophilicity High / Hydrophilic rsc.orgLow / Hydrophobic
π-π Stacking Distance Can be reduced due to side-chain flexibility researchgate.netTypically around 3.8 Å, influenced by processing
Molecular Packing Can shift from edge-on to face-on orientation nih.govPredominantly edge-on orientation
Primary Applications Bioelectronics (OECTs), sensors, aqueous electronics rsc.orgOrganic photovoltaics (OPVs), field-effect transistors (OFETs) nih.gov

Comparison with Other Heterocycles

Polypyrrole (PPy) is one of the most studied conducting polymers and serves as a useful benchmark. Compared to polythiophene (PTP), PPy is typically easier to oxidize. ignited.inijarse.com The pyrrole (B145914) monomer is more nucleophilic than thiophene, which can lead to faster polymerization rates. imp.kiev.ua However, this higher reactivity often comes at the cost of lower environmental and thermal stability compared to the robust nature of polythiophenes. ignited.indu.ac.ir In terms of electronic properties, PPy generally has a larger optical band gap (around 2.99 eV) than polythiophene (around 2.01 eV). researchgate.net Copolymers incorporating both thiophene and pyrrole units have been synthesized, often exhibiting properties intermediate between the two homopolymers. researchgate.net

Replacing the sulfur atom in the thiophene ring with a larger, more polarizable selenium atom to form a selenophene (B38918) ring has significant electronic consequences. Polyselenophenes consistently exhibit lower band gaps and higher HOMO energy levels compared to their direct polythiophene analogues. researchgate.net This is attributed to the quinoidal character of the polyselenophene backbone. Furthermore, selenophene-containing polymers have been shown to possess higher charge carrier mobility, which is advantageous for transistor applications. researchgate.net The selenophene monomers can also be easier to electropolymerize than their thiophene counterparts. researchgate.net

Poly(3,4-ethylenedioxythiophene), or PEDOT, is a high-performance conducting polymer renowned for its exceptional stability, high conductivity, and optical transparency in its doped state. ossila.comwikipedia.org The defining structural feature of EDOT is the ethylenedioxy bridge, which locks the thiophene ring into a planar conformation. This contrasts sharply with the flexible, non-fused oligoether side chain of this compound.

This structural rigidity in PEDOT leads to a highly planar polymer backbone, which facilitates extensive π-conjugation and high electronic conductivity. ossila.com However, this same rigidity renders PEDOT completely insoluble. scientific.net To overcome this, it is commercially produced as an aqueous dispersion with a polyanion, typically polystyrene sulfonate (PSS), to form PEDOT:PSS. wikipedia.org In contrast, the OEG side chain in this compound is specifically designed to confer intrinsic solubility and processability without the need for a template polymer. While PEDOT:PSS is a benchmark material for purely electronic applications like transparent electrodes and hole injection layers, polymers from this compound are tailored for applications where mixed ionic-electronic conduction and interaction with aqueous environments are paramount. rsc.orgossila.com

FeaturePoly(3-TEGT)Polypyrrole (PPy)PolyselenophenePEDOT
Heteroatom SulfurNitrogenSeleniumSulfur
Typical Band Gap ~2.0 eV (similar to PTP)~3.0 eV researchgate.net< 2.0 eV (Lower than PTP) researchgate.net~1.6 eV
Key Structural Feature Flexible OEG side chainN-H bondSelenium heteroatomRigid ethylenedioxy bridge ossila.com
Solubility (Pristine) Soluble in polar solventsGenerally insolubleSoluble with appropriate side chainsInsoluble scientific.net
Stability HighModerateModerate to HighVery High wikipedia.org
Primary Advantage Mixed ionic-electronic conduction; polar solvent processability rsc.orgHigh conductivity, ease of synthesis imp.kiev.uaLow band gap, high charge mobility researchgate.netresearchgate.netHigh conductivity, transparency, stability ossila.comwikipedia.org

Applications in Organic and Flexible Electronics

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

Polymers based on 3-[2-(2-Methoxyethoxy)ethoxy]thiophene are effective hole transport materials. An ideal HTL facilitates the efficient extraction of holes from the photoactive layer to the anode (commonly Indium Tin Oxide, ITO) while simultaneously blocking electrons, thus preventing charge recombination at the anode interface.

The key characteristics that make this class of polymers suitable for HTLs include:

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of these polythiophenes can be tuned to align favorably with the HOMO level of the donor material in the active layer, minimizing the energy barrier for hole extraction. rsc.org

Solution Processability: The ethylene (B1197577) glycol-based side chains render the polymer soluble in a wide range of solvents, including more environmentally friendly "green" solvents. rsc.org This allows for the deposition of uniform, thin films over large areas using scalable techniques like spin coating or roll-to-roll printing. nih.gov

Film Morphology: The flexible side chains promote the formation of smooth and continuous films, which ensures excellent interfacial contact with both the active layer and the anode, crucial for efficient charge transfer.

Hydrophobicity: While the side chain contains oxygen atoms, appropriate molecular engineering can lead to the development of hydrophobic HTLs that help protect the moisture-sensitive photoactive layer (especially in perovskite solar cells), thereby improving the device's long-term stability. scispace.com

Research into various substituted polythiophenes has consistently shown their value as HTL materials, improving device metrics such as open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). mdpi.comdoi.org

The active layer in a bulk heterojunction (BHJ) solar cell is a nanoscale blend of electron-donating and electron-accepting materials. nih.gov While polymers derived from this compound are not typically the primary light-absorbing donor material, their incorporation as a third component or as a comonomer in the main donor polymer can significantly influence the BHJ active layer's performance. acgpubs.org

The introduction of the polar di(ethylene glycol) side chains can modulate the morphology of the donor-acceptor blend. rsc.org This is critical because the efficiency of a BHJ device is highly dependent on the nanoscale phase separation between the donor and acceptor domains. nih.gov By tuning the miscibility and interfacial tension between the two phases, these side chains can help optimize the morphology for:

Efficient Exciton Dissociation: Creating a larger interfacial area between the donor and acceptor materials to ensure that photogenerated excitons can efficiently separate into free charge carriers. acgpubs.org

Improved Charge Transport: Promoting the formation of continuous, percolating pathways for both electrons (through the acceptor phase) and holes (through the donor phase) to their respective electrodes. researchgate.net

The presence of these functional side chains can thus be a tool for fine-tuning the active layer nanostructure, which is often a key challenge in optimizing the performance of BHJ solar cells. rsc.orgresearchgate.net

In dye-sensitized solar cells, a monolayer of dye molecules absorbs light, and the generated electrons are injected into a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (nc-TiO2). mdpi.com The original charge is regenerated by a redox mediator, traditionally a liquid electrolyte.

Polymers of this compound can be used in solid-state DSSCs as a hole-transporting material to replace the volatile and often corrosive liquid electrolyte. academicjournals.org The polythiophene backbone provides the necessary pathway for hole conduction, while the flexible, polar ethylene glycol side chains can facilitate the transport of ions that may be included to improve conductivity. nih.gov The use of a solid-state HTM enhances the long-term stability and durability of the DSSC by eliminating problems associated with electrolyte leakage. Furthermore, the polymer can effectively fill the pores of the nc-TiO2 structure, ensuring good contact with the dye molecules for efficient regeneration. chemsrc.comntu.edu.tw

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, materials based on this compound are primarily used in charge injection layers to improve device efficiency and lifetime.

A hole injection layer is inserted between the transparent anode (ITO) and the hole transport layer (HTL) to facilitate the injection of holes into the organic stack. mdpi.com An efficient HIL lowers the injection barrier, leading to a lower turn-on voltage and higher device efficiency. researchgate.net

A sulfonated, electronically conductive formulation of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) is specifically designed for this purpose. sigmaaldrich.com This material is supplied as a solution (conductive ink) that can be easily applied via spin coating. sigmaaldrich.com The key advantages of using this material as an HIL include:

Lowering the Injection Barrier: It has a work function of approximately -5.1 to -5.2 eV, which provides a good energetic match between the work function of ITO (typically ~4.7 eV) and the HOMO level of most common HTLs (often >5.2 eV), creating a stepped energy alignment that facilitates smooth hole injection. sigmaaldrich.commdpi.com

ITO Surface Planarization: The polymer solution can smooth over the inherent roughness of the ITO surface, which helps to prevent electrical shorts and improve the device's operational stability and yield.

Blocking Electron Leakage: The deep HOMO level helps to block electrons from reaching the anode, confining them within the emissive layer and thereby increasing the probability of radiative recombination. mdpi.com

The properties of a commercially available electronic-grade solution of a related polymer are detailed in the table below, illustrating its suitability for HIL applications.

PropertyValue
Material Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), sulfonated solution sigmaaldrich.com
Concentration 2% in 1,2-propanediol/isopropanol/water, 3:2:1 sigmaaldrich.com
Work Function −5.1 to −5.2 eV sigmaaldrich.com
Resistivity 25-250 Ω-cm sigmaaldrich.com
pH 2.2-2.8 sigmaaldrich.com
Viscosity 7-13 cP sigmaaldrich.com
Application Hole Injection Layer in OLEDs sigmaaldrich.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible electronics, and thiophene-based polymers are among the most studied materials for these devices due to their excellent charge transport properties and environmental stability. nih.govnih.gov

The monomer this compound is utilized in the synthesis of semiconducting polymers that form the active channel layer in OFETs. The thiophene (B33073) units create a π-conjugated backbone that serves as a pathway for charge carriers (holes or electrons) to move between the source and drain electrodes. The ethylene glycol side chains enhance the solubility and processability of the resulting polymers, allowing for the fabrication of uniform thin films through solution-based techniques like spin coating—a significant advantage for creating large-area and low-cost electronic devices. sigmaaldrich.com The specific structure of the side chain helps facilitate charge transport, which is a critical function of the semiconducting channel.

The performance of OFETs is defined by several key metrics. While specific performance data for OFETs based exclusively on poly(this compound) is not extensively detailed in the provided research, the general class of thiophene-based polymers is known for achieving high performance. For context, engineered thieno[2,3-b]thiophene (B1266192) derivatives have demonstrated hole mobilities as high as 0.42 cm² V⁻¹ s⁻¹ with a current on/off ratio exceeding 10⁸. rsc.org Similarly, other complex thiophene-based single crystal OFETs have reached mobilities up to 1.26 cm² V⁻¹ s⁻¹ and on/off ratios between 10⁶ and 10⁸. nih.gov These metrics highlight the potential of the thiophene architecture. The on/off ratio, which measures the difference in current between the "on" and "off" states, and the charge carrier mobility are crucial for practical applications.

Metric Description Typical Range for High-Performance Thiophene OFETs
Hole Mobility (μ) The speed at which charge carriers (holes) move through the semiconductor channel under an electric field.0.1 - 2.0 cm² V⁻¹ s⁻¹ nih.govrsc.org
ON/OFF Ratio The ratio of the drain current when the transistor is on to the current when it is off.10⁶ - 10⁸ nih.govrsc.org
Threshold Voltage (Vth) The minimum gate voltage required to turn the transistor on.Varies by material and device structure

Note: The data in this table represents the performance of various advanced thiophene-based OFETs to provide context for the potential of materials derived from this compound.

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) represent a significant application area for polymers derived from this compound. OECTs operate via ionic-electronic coupling, making them highly effective for bio-sensing and neuromorphic computing.

Polymers such as poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) are promising semiconducting materials for accumulation-mode OECTs. acs.orgnih.gov In this mode, the transistor is initially in a non-conductive ("off") state. When a gate voltage is applied, ions from the electrolyte penetrate the bulk of the polymer film. researchgate.net This influx of ions leads to the doping of the polymer backbone, creating mobile charge carriers (holes) and switching the transistor to its conductive ("on") state. nih.govresearchgate.net The ethylene glycol side chains are crucial as they facilitate the penetration of ions from the aqueous electrolyte into the polymer channel, which is essential for the device's operation. acs.orgnih.gov This mechanism allows OECTs to achieve very high transconductance, meaning a small change in gate voltage can produce a large change in the drain current. nih.gov

The performance of OECTs is intrinsically linked to ion transport and the hydration of the polymer channel. The oligo(ethylene glycol) side chains on the thiophene backbone are hydrophilic, which promotes the absorption of water and ions from the electrolyte. rsc.orgmit.edu This hydration, or swelling, of the polymer film is critical for efficient device operation. rsc.orgescholarship.org

Studies on polymers like P3MEEMT show that having more oxygen atoms on the side chain, or placing them farther from the polymer backbone, leads to greater passive swelling and a higher volumetric capacitance (C*), which in turn enhances OECT performance. rsc.org The process of hydration is essential for achieving the fastest ion transport. escholarship.orgnih.gov Research indicates that full hydration of the channel material is required to reach steady-state, high-performance operation. escholarship.orgnih.gov The interaction between the ions, water molecules, and the polar side chains governs the doping/dedoping kinetics of the transistor, affecting its switching speed. rsc.org The ability of these side chains to create a hydrated, ion-permeable environment within the semiconductor is key to the high sensitivity and amplification properties of these OECTs. rsc.orgrsc.org

Emerging Applications

The functional attributes of poly(this compound) and its derivatives make them highly suitable for a range of specialized electronic applications. The conjugated polythiophene backbone provides the necessary pathway for electronic charge transport, a fundamental requirement for any active electronic material. Simultaneously, the oligo(ethylene glycol) side chains impart hydrophilicity and ionic conductivity, enabling mixed ionic-electronic conduction. This dual conductivity is a critical feature for devices that must interface with ionic systems or that rely on ion migration for their operation.

Battery Technology and Energy Storage Systems

While direct application of poly(this compound) as a primary component in commercial batteries is not yet widely documented, its structural characteristics align with key requirements for solid polymer electrolytes (SPEs). SPEs are a critical component for the development of safer, all-solid-state lithium-ion batteries. oaepublish.comresearchgate.net The fundamental challenge in SPEs is achieving high ionic conductivity at room temperature, a property for which poly(ethylene oxide) (PEO) is the benchmark material. oaepublish.commdpi.com

The methoxyethoxy side chains of the thiophene polymer are structurally similar to PEO and can facilitate the transport of lithium ions. This suggests that poly(this compound) could function as a component in an SPE, either as the host polymer matrix or as a conductive additive. The polymer's ability to form a stable interface with electrodes is another crucial factor for battery performance. oaepublish.com Research into related poly(3-alkylthiophene)s (P3ATs) has shown their promise in creating thermally responsive electrodes that can enhance battery safety by preventing thermal runaway. upc.edu The combination of ionic conductivity from the side chains and the electronic properties of the thiophene backbone presents a compelling case for its future investigation in energy storage systems.

Bioelectronics and Neuromorphic Computing

The interface between electronics and biological systems is a rapidly advancing field where materials with mixed ionic-electronic conductivity are essential. Polythiophenes functionalized with oligo(ethylene glycol) side chains, such as derivatives of this compound, are leading candidates for these applications. nih.gov They form the active channel material in organic electrochemical transistors (OECTs), which can efficiently transduce biological signals into electronic ones. acs.org

OECTs are foundational to neuromorphic computing, which aims to mimic the energy-efficient processing of the human brain. The performance of an OECT is often evaluated by its mobility-capacitance product (µC*), which reflects the material's ability to transport charge and accommodate ions. acs.org Studies on polymers with similar side chains, such as poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) and poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene) (p(g2T-TT)), have demonstrated excellent performance in aqueous electrolytes, a key requirement for bio-interfacing. upc.eduacs.org These materials exhibit low threshold voltages and high transconductance, making them highly energy-efficient. upc.edu The ability to operate stably in biological media opens up applications in biosensing, neural signal monitoring, and the development of artificial synapses. upc.edunih.gov

PolymerElectrolyteμC* (F s⁻¹ cm⁻¹ V⁻¹)Threshold Voltage (Vth) (V)Normalized Transconductance (gm,norm) (S cm⁻¹)
P3HT-b-PBAKCl (aq)170-0.8710.4
P3HT (homopolymer)KCl (aq)58-0.937.55
p(g2T-TT)NaCl (aq)--0.09-

This table presents performance metrics for OECTs using polythiophene derivatives with structures related to poly(this compound). Data is compiled from research on block copolymers and glycolated polymers to illustrate typical performance benchmarks. upc.eduacs.orgnih.gov

Thermoelectric Devices

Thermoelectric devices convert waste heat directly into useful electrical energy, offering a pathway for sustainable power generation. The efficiency of a thermoelectric material is determined by its power factor (PF = σS²), where σ is the electrical conductivity and S is the Seebeck coefficient. Organic materials like polythiophenes are attractive for flexible thermoelectric applications due to their low thermal conductivity and solution processability. acs.org

Research has shown that modifying polythiophenes with polar ethylene glycol side chains can significantly enhance their thermoelectric properties, particularly when combined with single-walled carbon nanotubes (SWCNTs). rsc.orgnih.gov The polar side chains improve the interaction and dispersion of SWCNTs within the polymer matrix, which enhances the electrical conductivity of the resulting composite film. rsc.orgmdpi.com For instance, a composite film using a polythiophene with branched ethylene glycol side chains (P3MBTEMT) and 90% SWCNT content achieved a high power factor of 446.98 μW m⁻¹ K⁻². nih.govmdpi.com This performance surpasses that of many other flexible thermoelectric materials, indicating that the structural motifs of this compound are highly conducive to creating high-performance thermoelectric composites. nih.govrsc.org

MaterialConductivity (σ) (S cm⁻¹)Power Factor (PF) (μW m⁻¹ K⁻²)
1:2 P3OT-b-P3TEGT / SWCNTs-0.91206.03189.67
P3MBTEMT / SWCNTs-0.9-446.98
P3(TEG)T / SWCNTs-0.9-215.08
p(g32T-T) with F4TCNQ83020.7

This table showcases the thermoelectric performance of various polythiophene derivatives featuring ethylene glycol side chains, often in composite form with SWCNTs. The data illustrates the high potential of this class of materials for thermoelectric applications. acs.orgrsc.orgnih.govmdpi.com

Organic Photodetectors and Smart Labels

Organic photodetectors (OPDs) and smart labels represent a growing market for low-cost, flexible, and large-area electronic devices. A sulfonated version of poly(3-[2-(2-Methoxyethoxy)ethoxy]-2,5-diyl) is commercially available as a conductive ink explicitly intended for applications that include organic photodetectors and smart labels. sigmaaldrich.com In these devices, the polymer can be used as a hole transport layer (HTL), facilitating the extraction of photogenerated charges to the electrode. sigmaaldrich.com

The effectiveness of an HTL is dependent on its electronic properties, such as its work function and conductivity, which must be well-matched with the other layers in the device to ensure efficient charge transfer. The solution processability of these inks allows for fabrication via scalable methods like spin coating, ink-jet printing, and slot-die coating, which is crucial for manufacturing low-cost devices like smart labels. sigmaaldrich.com While specific performance metrics such as detectivity or responsivity for OPDs using this exact polymer are not detailed in available literature, its targeted commercialization for this purpose underscores its suitability.

PropertyValue
FormDark blue liquid solution
Resistivity25-250 Ω-cm
Work Function−5.1 to −5.2 eV
Surface Tension35-38 dyn/cm
Viscosity7-13 cP

This table lists the physical and electronic properties of a commercially available sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) ink solution, highlighting its suitability for fabricating layers in organic electronic devices like photodetectors.

Electrochromic Devices

Electrochromic devices, which change color upon the application of an electrical voltage, are used in smart windows, displays, and mirrors. The principle of operation relies on the reversible oxidation and reduction (doping/dedoping) of an active material. Polythiophenes are a well-studied class of electrochromic polymers due to their distinct color changes between neutral and oxidized states and their high stability.

Although specific studies detailing the electrochromic performance of poly(this compound) are scarce, the fundamental properties of its structure are relevant. The conjugated backbone allows for the electronic transitions that cause color changes. The dark blue color of its sulfonated derivative in solution suggests strong optical absorption in the visible spectrum, a prerequisite for a high-contrast electrochromic material. Furthermore, the ethylene glycol side chains can facilitate the transport of counter-ions from the electrolyte into the polymer film during the redox process. This ion movement is essential for charge balancing and is often the rate-limiting step for the device's switching speed. Therefore, the inherent mixed ionic-electronic conductivity of this polymer class makes it a promising candidate for future research in electrochromic applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of conjugated polymers and their monomeric units, offering a balance between accuracy and computational cost. tandfonline.comubc.ca For 3-[2-(2-Methoxyethoxy)ethoxy]thiophene, DFT is instrumental in predicting its fundamental electronic properties.

The electronic behavior of conjugated materials is largely governed by the nature of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy of the HOMO level relates to the ionization potential (the ability to donate an electron), while the LUMO level corresponds to the electron affinity (the ability to accept an electron). researchgate.net The difference between these energy levels, known as the HOMO-LUMO gap (Egap), is a critical parameter that determines the optical and electronic properties of the material, including its color and the energy required for electronic excitation. semanticscholar.orgmdpi.com

DFT calculations are routinely used to determine these energy levels. For thiophene-based molecules, the electronic properties are highly tunable through chemical modification of the side chains. scispace.comcmu.edu The ether-containing side chain in this compound acts as an electron-donating group. This substitution is expected to raise the energy of the HOMO level compared to unsubstituted thiophene (B33073), which generally leads to a lower ionization potential and a reduced HOMO-LUMO gap in the resulting polymer. scispace.com

Calculations performed on various thiophene derivatives show clear trends. For instance, DFT studies on oligothiophenes demonstrate that as the number of repeating units increases, the HOMO level rises, the LUMO level drops, and the energy gap decreases, eventually converging to a value characteristic of the polymer. researchgate.nete3s-conferences.org Theoretical calculations for various thienothiophene oligomers, optimized at the B3LYP/6-31G(d) level, illustrate this trend. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)
Monothienothiophene-6.180-0.6245.556
Dithienothiophene-5.688-1.3994.289
Trithienothiophene-5.585-1.5144.071
Tetrathienothiophene-5.355-1.3004.055
Pentathienothiophene-5.538-1.5943.944

Data sourced from DFT calculations on thienothiophene oligomers, which serve as representative examples of how conjugation length affects frontier orbital energies in thiophene-based systems. researchgate.net

The distribution of these orbitals is also critical. In thiophene derivatives, the HOMO is typically a π-orbital delocalized along the conjugated backbone, while the LUMO is a π*-antibonding orbital. researchgate.netnih.gov The specific side chain of this compound, with its oxygen atoms, introduces lone pairs that can influence the electronic landscape, though the frontier orbitals remain primarily associated with the conjugated thiophene ring system.

Charge transfer is a fundamental process for the functioning of organic electronic devices. In materials based on this compound, charge transport occurs via "hopping" of charges (polarons) between adjacent polymer chains or segments. dntb.gov.ua The efficiency of this process is influenced by both intramolecular and intermolecular factors. DFT can be used to calculate the intramolecular reorganization energy, which represents the energy penalty associated with geometric relaxation as a molecule changes its charge state. A lower reorganization energy is desirable for efficient charge transport. dntb.gov.ua

The polar oligo(ethylene glycol) side chains have a significant impact on the material's dielectric environment. Polymers generally have low dielectric constants, which can lead to strong, localized Coulombic interactions between charge carriers and dopant ions, hindering charge mobility. acs.org The presence of polar ether linkages in the side chain is expected to increase the local dielectric constant of the polymer matrix. mdpi.comuminho.pt This enhanced dielectric screening can reduce the binding energy between charge carriers and counter-ions, promoting the dissociation of charge-transfer complexes and increasing the concentration of mobile charge carriers. acs.org

Furthermore, the interaction between dopants and the polymer can lead to the formation of charge-transfer complexes (CTCs), where partial charge transfer occurs between the polymer (donor) and the dopant (acceptor). acs.orgacs.org DFT calculations can model these interactions and predict the degree of charge transfer. Studies on poly(3-hexylthiophene) have shown that molecular oxygen can form a reversible CTC, modulating the electronic properties of the polymer. acs.org Similar interactions are conceivable for polymers of this compound, where the ether groups could also play a role in mediating interactions with dopants or the surrounding environment.

Molecular Dynamics (MD) Simulations

While DFT provides electronic insights, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. aps.org This technique is crucial for understanding the conformational dynamics of polymer chains and how they pack together to form a solid-state film, which ultimately determines the material's bulk properties. nih.govnih.gov

The methoxyethoxyethoxy side chain is long and flexible, and its conformation significantly influences the polymer's properties. MD simulations can model the dynamic behavior of these side chains, including the rotation around various single bonds. nih.gov For polymers with glycol side chains, simulations have shown a wide distribution of possible conformations, in contrast to the more rigid, straight conformations often adopted by simple alkyl chains like hexyl or dodecyl. nih.gov

The flexibility arises from rotations around the C-C and C-O bonds, leading to various gauche and anti (trans) conformers. This conformational freedom allows the side chains to adopt coiled or extended structures, which affects how they interact with neighboring chains. nih.gov This behavior is critical for applications in bioelectronics and thermoelectrics, where interactions with ions and water are mediated by these flexible, polar side chains. rsc.org

Simulation TargetKey Findings from MD Simulations on Analogous Systems
Side Chain ConformationGlycol-based side chains exhibit a much wider range of possible conformations compared to alkyl chains, with multiple gauche and anti states accessible. nih.gov
Polymer BackboneThe conformation of the polymer backbone is heavily influenced by the interactions and packing of the side chains, not just the intrinsic torsional potential of the thiophene-thiophene bond. nih.gov
Chain InterdigitationDespite their flexibility, glycolated side chains still drive polymer assembly through interdigitation, similar to their alkylated counterparts. nih.gov
Nucleation ProcessLong and flexible side chains can slow down the ordering process of the main polymer backbone during crystallization or film formation. nih.gov

Findings are based on MD simulations of polythiophenes with triethylene glycol (TEG) side chains, which are structurally analogous to the side chain of this compound. nih.govnih.gov

The way polymer chains pack in the solid state defines the material's morphology, which is a key determinant of device performance. MD simulations are used to predict how polymers like poly(this compound) will self-assemble during film formation from solution. mdpi.com

Unlike the well-ordered, semi-crystalline structures often formed by poly(3-alkylthiophene)s with linear side chains, polymers with bulky and flexible glycolated side chains tend to form more disordered, amorphous morphologies. nih.govnih.gov The conformational flexibility of the side chains can disrupt the regular π-stacking of the conjugated backbones, which is essential for efficient charge transport. nih.gov However, studies on similar glycolated polythiophenes show that intermolecular interactions are still driven by the interdigitation of these side chains, which plays a crucial role in the assembly process. nih.gov

Recent combined experimental and analytical work on poly(3-[2-(2-methoxyethoxy)ethoxy]-methylthiophene-2,5-diyl), a closely related polymer, utilized advanced microscopy to map the morphology and orientation of individual crystallites. nist.gov Such studies, often complemented by MD simulations, reveal how processing conditions like thermal annealing can influence the degree of crystallinity and the spatial distribution of ordered domains within the film. mdpi.comnist.gov

Prediction of Material Performance

The ultimate goal of theoretical and computational studies is to predict how a material will perform in a specific application and to guide the design of better materials. researchgate.net By integrating insights from both DFT and MD simulations, a comprehensive picture of the potential performance of materials derived from this compound can be constructed.

Electronic and Optical Performance: DFT calculations of the HOMO-LUMO gap directly predict the polymer's optical absorption spectrum. A smaller gap suggests absorption at longer wavelengths (red-shifted), which is relevant for applications in organic photovoltaics or photodetectors. mdpi.comresearchgate.net

Sensing and Bioelectronic Performance: For applications in sensors or bioelectronics, the flexible and hydrophilic glycolated side chains are a key feature. MD simulations can model the interface between the polymer and an aqueous electrolyte, predicting how ions and water molecules interact with and penetrate the film. rsc.org This is crucial for understanding the performance of devices like organic electrochemical transistors (OECTs), where ionic conductivity within the polymer film is essential. nist.gov

Computational models allow for the high-throughput screening of different chemical structures, helping to identify promising candidates before undertaking costly and time-consuming laboratory synthesis. dntb.gov.uaresearchgate.net The theoretical investigation of this compound and its polymer thus provides a foundational understanding of its potential and limitations, paving the way for its targeted application in advanced functional materials.

Correlating Computational Data with Experimental Results

A primary application of computational chemistry in the study of conducting polymers is to predict key electronic parameters and correlate them with experimentally measured values. For poly(this compound), the most relevant parameters are the electronic band gap, which dictates optical absorption and conductivity, and charge carrier mobility, which governs the performance of electronic devices.

Band Gap Correlations

The electronic band gap (Eg) is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated polymers, this value is critical for optoelectronic applications. Density Functional Theory (DFT) is a widely used computational method to calculate the electronic structure and predict the band gap of polythiophenes and their derivatives. scispace.comresearchgate.net The B3LYP functional is a common choice for these calculations, as it has been shown to provide results that correlate well with experimental data. researchgate.netmdpi.com

Theoretical studies on various poly(3-substituted)thiophenes have established clear trends. The introduction of an electron-donating group at the 3-position of the thiophene ring generally leads to a decrease in the band gap. scispace.com This is because the substituent raises the energy level of the HOMO more significantly than it affects the LUMO. The 2-(2-Methoxyethoxy)ethoxy side chain in this compound is a strong electron-donating group due to the presence of ether oxygen atoms. The lone pairs on these oxygen atoms increase the electron density of the thiophene ring, pushing the HOMO level up and thereby reducing the Eg. scispace.com

Computational models of oligomers (short polymer chains) are often used to extrapolate the properties of the full polymer. As the number of repeating monomer units (degree of polymerization) increases in the calculation, the calculated HOMO-LUMO gap decreases, eventually converging toward the value for the infinite polymer chain. researchgate.netmdpi.com These calculated values can then be compared with experimental values obtained from cyclic voltammetry (electrochemical band gap) and UV-Vis spectroscopy (optical band gap).

Table 1: Comparison of Theoretical (DFT) and Experimental Band Gaps for Substituted Polythiophenes This table presents illustrative data from studies on related polythiophenes to demonstrate the correlation between computational and experimental values. Specific computational studies for poly(this compound) are not widely available, but similar correlations are expected.

PolymerSubstituent TypeCalculated Eg (eV)Experimental Eg (eV)
PolythiopheneNone~2.42~2.00
Poly(3-hexylthiophene)Electron-donating (alkyl)~2.20~1.90
Poly(3-methoxythiophene)Electron-donating (alkoxy)~2.05~1.80
Poly(this compound)Strong Electron-donating (ether)Expected to be lowVaries with synthesis

Charge Carrier Mobility Correlations

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under an electric field. It is a critical parameter for devices like organic field-effect transistors (OFETs). Computational studies can help elucidate the factors that influence mobility at a molecular level.

Mobility in semi-crystalline polymers is highly dependent on molecular packing and backbone conformation. rsc.orgnih.gov Theoretical calculations can model the geometry of polymer chains and their interactions. For polythiophenes, a planar backbone conformation is essential for effective π-π stacking between adjacent chains, which creates pathways for charge transport. nist.gov The bulky and flexible 2-(2-Methoxyethoxy)ethoxy side chain can influence this packing. Computational energy minimization calculations can predict the most stable arrangement of polymer chains and the resulting intermolecular distances (π-stacking distance). A smaller π-stacking distance generally correlates with higher charge carrier mobility. nist.gov

Furthermore, the degree of polymerization (molecular weight) also impacts mobility, a trend that can be modeled. nih.gov While direct computational simulations of charge mobility in poly(this compound) are not extensively reported, the principles established for similar polymers like poly(3-hexylthiophene) (P3HT) are applicable. Theoretical models show that increased structural order and optimized packing, which can be influenced by processing conditions, lead to higher calculated electronic coupling between chains, a factor that directly correlates with higher experimentally measured mobility. nist.govstanford.edu

Elucidating Reaction Mechanisms in Synthesis and Polymerization

Computational chemistry is also a valuable tool for investigating the step-by-step mechanisms of chemical reactions, including the synthesis of monomers and their subsequent polymerization. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

Synthesis Mechanisms

The synthesis of the this compound monomer typically involves standard organic reactions, such as Williamson ether synthesis to attach the side chain to a 3-hydroxythiophene precursor. While computational studies can model these reactions, the focus in the literature is more commonly on the polymerization step.

Polymerization Mechanisms

The most common method for polymerizing thiophene derivatives is oxidative chemical polymerization, often using an oxidant like iron(III) chloride (FeCl3). mdpi.com Computational studies on related thiophene monomers help to elucidate this complex process. The generally accepted mechanism proceeds through the formation of a radical cation (or polaron) upon oxidation of the monomer. dntb.gov.ua

Quantum chemical calculations can be used to model the key steps:

Initiation: The oxidant removes an electron from the π-system of the thiophene monomer, forming a radical cation. DFT calculations can determine the electron density and spin density of this intermediate, showing that it is localized primarily on the thiophene ring, particularly at the 2- and 5-positions.

Propagation: Two radical cations couple to form a dicationic dimer (bipolaron). This step involves the formation of a new C-C bond between the monomer units. Computational modeling can determine the activation energy for this coupling step, confirming that the head-to-tail coupling (2-position to 5-position) is typically energetically favored over other coupling modes, leading to a regioregular polymer structure.

Chain Growth: The process continues as the oligomer is repeatedly oxidized and adds another radical cation, extending the polymer chain.

Alternative mechanisms, such as those involving palladium precatalysts for chain-growth polymerization, have also been studied computationally for other thiophene derivatives. scispace.com These studies reveal the detailed role of the catalyst and ligands in the transmetalation and reductive elimination steps that drive polymer growth, providing insights that are crucial for designing catalysts to control polymer molecular weight and regioregularity. scispace.com

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Thiophene-Based Materials

The continued evolution of organic electronics relies heavily on the rational design of new π-conjugated materials to achieve targeted functionalities. acs.org For thiophene-based systems, including derivatives of 3-[2-(2-Methoxyethoxy)ethoxy]thiophene, future design strategies will focus on precise control over electronic properties, molecular organization, and processability.

A key area of exploration is the development of fused-thiophene systems, or thienoacenes. mdpi.com These structures enhance molecular planarity and extend π-conjugation, which can lead to significant improvements in charge carrier mobility. mdpi.com For instance, molecules based on dithienothiophene (DTT) have demonstrated a substantial increase in hole mobility, a critical parameter for devices like organic thin-film transistors (OTFTs). mdpi.com The rational design of such materials involves creating donor-π-acceptor (D–π–A) architectures, where different thiophene-based moieties can act as the π-spacer connecting electron-donating and electron-accepting units. mdpi.com

Another promising direction is the synthesis of block copolymers. These materials combine different types of thiophene (B33073) segments, such as alkylated and glycolated blocks, into a single polymer chain. This approach allows for microphase separation, creating distinct domains that can optimize both charge transport (via the alkylated blocks) and ion uptake (via the glycolated blocks), which is particularly advantageous for mixed ionic-electronic devices. Computational methods like Density Functional Theory (DFT) are becoming indispensable tools in this process, enabling the prediction of geometric and optoelectronic properties of new molecular designs before their synthesis, thereby accelerating the discovery of high-performance materials. acs.orgnih.gov

Design StrategyKey Structural FeatureTargeted Property ImprovementPotential Application
Fused-Thiophenes (Thienoacenes) Fused aromatic rings (e.g., DTT, BTBT)Enhanced molecular planarity, extended π-conjugation, increased charge mobility. mdpi.comHigh-performance Organic Field-Effect Transistors (OFETs). mdpi.com
Donor-π-Acceptor (D-π-A) Systems Electron donor, π-bridge (thiophene), and electron acceptor units. mdpi.comTunable energy levels (HOMO/LUMO), red-shifted absorption. mdpi.comOrganic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs). mdpi.com
Block Copolymers Segments of different functionalized thiophenes (e.g., alkylated and glycolated). Microphase separation for dual functionality (charge and ion transport). Mixed ionic-electronic conductors, bioelectronic devices.
Side-Chain Engineering Modification of side chains (e.g., length, polarity). Controlled solubility, crystallinity, and thermal stability. Solution-processable electronics, optimized material blending.

Strategies for Enhanced Device Performance and Scalability

Improving the efficiency, stability, and scalability of devices fabricated with thiophene-based polymers is a critical focus of ongoing research. One effective strategy is the use of these materials as interlayers at the interface between different device components. For example, in perovskite solar cells (PVSCs), introducing a thiophene-based interlayer on top of the electron transport layer can reduce energy loss. rsc.org The sulfur atoms in the thiophene rings can passivate defect states by bonding with under-coordinated ions (like Pb2+) at the interface, which reduces charge carrier trapping and recombination. rsc.org This approach has been shown to improve power conversion efficiency and operational stability in PVSCs. rsc.org

Furthermore, the integration of thiophene-based polymers with other advanced materials, such as graphene, offers a pathway to modulate electronic properties. Studies have shown that the interaction between polythiophene and a graphene surface can alter the band gap of the polymer, which is a key parameter influencing device performance. researchgate.net Controlling this interaction provides a method for fine-tuning the electronic characteristics of the active layer in devices like organic solar cells. researchgate.net

For large-scale manufacturing, solution-based processing techniques are paramount. Polymers derived from this compound are well-suited for this, as they can be formulated into conductive inks. sigmaaldrich.com These inks are compatible with various deposition techniques, including spin coating, ink-jet printing, slot-die, and gravure printing, which are essential for cost-effective and high-throughput production of devices like OLEDs and OPVs. sigmaaldrich.com The development of these inks, often used as hole injection layers (HIL) or hole transport layers (HTL), is crucial for bridging the gap between laboratory-scale devices and commercial applications. sigmaaldrich.com

StrategyMechanismImpact on Device PerformanceRelevant Device
Interfacial Modification Use of thiophene-based interlayers to passivate defects and optimize energy level alignment. rsc.orgReduced energy loss, improved charge extraction, enhanced stability. rsc.orgPerovskite Solar Cells (PVSCs). rsc.org
Hybrid Material Systems Combining polythiophenes with materials like graphene to modulate electronic properties. researchgate.netControlled band gap, potentially improved quantum efficiency. researchgate.netOrganic Photovoltaics (OPVs). researchgate.net
Advanced Ink Formulation Developing solution-processable inks for large-area deposition techniques. sigmaaldrich.comEnables scalable manufacturing (e.g., printing), lower operating voltage, improved device lifetime. sigmaaldrich.comOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). sigmaaldrich.com

Exploration of Novel Applications in Organic and Hybrid Systems

While thiophene derivatives are well-established in OLEDs and OPVs, their unique properties are opening doors to a range of novel applications in organic and hybrid systems. runlongfragrance.comresearchgate.net A particularly exciting frontier is organic bioelectronics, where the soft, conductive nature of these polymers allows for seamless integration with biological systems. acs.org Thiophene-based oligomers have been shown to self-organize in vivo, forming conductive pathways along the structure of living tissues. acs.org This capability could lead to electronic scaffolds for cell culture and advanced neural probes. acs.org The inherent biocompatibility and stability of materials like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have made them benchmark materials in this field. acs.org

Thiophene-based materials are also integral to the development of next-generation sensors and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net In DSSCs, thiophene moieties are used as π-conjugation segments in organic dyes, helping to achieve red-shifted light absorption and high stability. mdpi.comresearchgate.net The ability to tune the electronic structure of these dyes through molecular engineering is key to harvesting a broader spectrum of solar energy. mdpi.com

Moreover, the versatility of thiophene chemistry allows for its use in complex hybrid systems. For instance, composites made from a thiophene derivative and a polymer like poly(3-hexylthiophene) (P3HT) have been explored for photovoltaic applications. researchgate.net In such systems, the crystalline thiophene derivative can act as a nucleating agent, improving the molecular ordering of the polymer matrix and enhancing charge separation efficiency. researchgate.net These advanced material systems highlight the broad potential of thiophene derivatives beyond conventional electronics, extending into fields like nanotechnology, bio-imaging, and targeted drug delivery. researchgate.netnih.gov

Q & A

Q. Key Reagents :

  • Molecular iodine (I₂) or NBS for halogenation.
  • 2-(2-Methoxyethoxy)ethanol for side-chain introduction.
  • Potassium carbonate (K₂CO₃) as a base.

Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound?

Answer:
Characterization relies on a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : To confirm the substitution pattern on the thiophene ring and verify the methoxyethoxyethoxy chain integration. Peaks for thiophene protons typically appear at δ 6.5–7.5 ppm, while ether-linked protons resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Confirms the presence of C-O-C (ether) stretches (~1100 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. Critical Properties :

  • High thermal stability (decomposition >250°C).
  • Tunable solubility in polar solvents (e.g., THF, DMF).

Advanced: How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-rich thiophene ring directs electrophilic attacks to the α-positions (2- and 5-positions). For cross-coupling (e.g., Suzuki, Stille):

  • Activation Requirements : Pre-halogenation (e.g., 3-iodo derivative) is necessary for palladium-catalyzed coupling .
  • Electronic Effects : Electron-donating methoxyethoxyethoxy groups increase electron density at the β-position (3-position), favoring oxidative addition with Pd(0) catalysts .

Example : In Suzuki coupling with aryl boronic acids, the 3-iodo derivative achieved >90% yield using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.